molecular formula C6H8N2O3 B070801 Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate CAS No. 176385-39-0

Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate

Cat. No. B070801
M. Wt: 156.14 g/mol
InChI Key: PGBPMGLDQFJPCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate, also known as EPPC, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. EPPC is a pyrazole derivative that has been synthesized through various methods and has been studied for its biochemical and physiological effects, as well as its mechanism of action. In

Scientific Research Applications

Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate has been studied for its potential applications in various fields, including as a herbicide, insecticide, and fungicide. It has also been studied for its potential use as a pharmaceutical agent due to its ability to inhibit certain enzymes and its potential anticancer properties. Additionally, Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate has been studied for its potential use in the synthesis of other pyrazole derivatives.

Mechanism Of Action

Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to inhibit the growth of cancer cells through its interaction with certain proteins involved in cell growth and proliferation.

Biochemical And Physiological Effects

Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate has been shown to have various biochemical and physiological effects, including its ability to inhibit certain enzymes and its potential anticancer properties. Additionally, it has been shown to have neuroprotective effects and has been studied for its potential use in the treatment of Alzheimer's disease.

Advantages And Limitations For Lab Experiments

One advantage of using Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate in lab experiments is its ability to inhibit certain enzymes, which can be useful in studying the role of these enzymes in various biological processes. However, one limitation is that Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate, including further research on its potential use as a pharmaceutical agent and its potential use in the synthesis of other pyrazole derivatives. Additionally, further studies are needed to determine the optimal concentration of Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate for various experiments and to determine its potential toxicity in vivo.

Synthesis Methods

Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate can be synthesized through various methods, including the reaction of ethyl 3-oxo-3-pyrrolin-2-ylcarboxylate with hydrazine hydrate in ethanol. Another method involves the reaction of ethyl acetoacetate with hydrazine hydrate and ethyl chloroformate in ethanol. The resulting Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate product has a white crystalline appearance and can be purified through recrystallization.

properties

CAS RN

176385-39-0

Product Name

Ethyl 1-hydroxy-1H-pyrazole-3-carboxylate

Molecular Formula

C6H8N2O3

Molecular Weight

156.14 g/mol

IUPAC Name

ethyl 1-hydroxypyrazole-3-carboxylate

InChI

InChI=1S/C6H8N2O3/c1-2-11-6(9)5-3-4-8(10)7-5/h3-4,10H,2H2,1H3

InChI Key

PGBPMGLDQFJPCG-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C=C1)O

Canonical SMILES

CCOC(=O)C1=NN(C=C1)O

Origin of Product

United States

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